6-Methyl-[2,3'-bipyridine]-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-11(8-15)4-5-12(14-9)10-3-2-6-13-7-10/h2-8H,1H3 |
InChI Key |
JTLLYJXOVHCJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CN=CC=C2)C=O |
Origin of Product |
United States |
The Significance of Functionalized Bipyridine Scaffolds in Organic and Inorganic Chemistry
Bipyridine scaffolds, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely utilized ligands in coordination chemistry. Their ability to form stable chelate complexes with a vast range of metal ions has been fundamental to advancements in understanding chemical bonding, electrochemical processes, and the photophysical properties of metal compounds. The true versatility of bipyridines, however, is realized through their functionalization.
The introduction of various substituents onto the bipyridine framework allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This tailored approach is crucial in numerous applications, including:
Catalysis: Functionalized bipyridine ligands are integral components of catalysts used in a wide array of organic transformations.
Materials Science: They serve as building blocks for supramolecular assemblies, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), leading to materials with novel electronic, optical, and porous properties. ossila.com
Bioinorganic Chemistry: Bipyridine complexes are used to model biological systems and as therapeutic and diagnostic agents.
The robust nature and high redox stability of the bipyridine core make it an ideal platform for constructing these sophisticated molecular architectures.
Structural Context of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde Within the Bipyridine Chemical Space
6-Methyl-[2,3'-bipyridine]-5-carbaldehyde belongs to the family of asymmetrically substituted bipyridines. Its structure is characterized by the following key features:
[2,3'-Bipyridine] Core: Unlike the more common 2,2'-bipyridine (B1663995), the linkage between the two pyridine (B92270) rings is at the 2 and 3' positions. This arrangement results in a different spatial orientation of the nitrogen atoms and influences its coordination behavior with metal centers.
Methyl Group at the 6-Position: The presence of a methyl group can introduce steric hindrance, which may affect the geometry of metal complexes. It can also influence the electronic properties of the pyridine ring through its electron-donating inductive effect.
Carbaldehyde Group at the 5-Position: The aldehyde group is a versatile functional handle. It is a reactive site that can participate in a variety of chemical transformations, allowing for the further elaboration of the molecular structure. This is a key feature for its use in creating more complex ligands and materials.
The combination of these features makes this compound a unique building block. While detailed synthetic procedures for this specific isomer are not extensively documented in publicly available literature, general methods for the synthesis of related methyl-substituted bipyridines often involve cross-coupling reactions, such as the Negishi coupling. orgsyn.org The synthesis of aldehyde-functionalized pyridines can be achieved through the oxidation of a corresponding methyl group. researchgate.net
Table 1: Structural and Chemical Information for this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| [2,3'-Bipyridine]-5-carbaldehyde | C11H8N2O | 184.19 | 179873-49-5 |
| 6-Methylpyridine-2-carbaldehyde | C7H7NO | 121.14 | 1122-72-1 nih.gov |
| 6'-Methoxy[2,3'-bipyridine]-5-carboxaldehyde | C12H10N2O2 | 214.22 | 1198794-30-7 chemsrc.com |
| [2,2'-Bipyridine]-6-carbaldehyde | C11H8N2O | 184.19 | 134296-07-4 |
This table is interactive. Click on the headers to sort the data.
Overview of Key Research Trajectories for Aldehyde Functionalized Bipyridine Systems
Targeted Synthesis of 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde Precursors and Direct Derivatives
The synthesis of this compound can be approached in two primary ways: by first constructing the 6-methyl-[2,3'-bipyridine] core and then introducing the carbaldehyde group, or by coupling two appropriately pre-functionalized pyridine (B92270) rings. Both strategies rely on a robust toolkit of modern synthetic organic reactions.
Strategies for Constructing the Bipyridine Core Structure
The formation of the C-C bond linking the two pyridine rings is the crucial step in synthesizing the bipyridine scaffold. Several powerful methods have been developed for this purpose.
Metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the construction of biaryl and heterobiaryl compounds, including bipyridines. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. mdpi.comorgsyn.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a favored method due to the stability and low toxicity of the boronic acid or boronate ester coupling partners. mdpi.com For the synthesis of this compound, a plausible route involves the coupling of a 2-halopyridine derivative with a 3-pyridylboronic acid, or vice versa. For instance, 2-bromo-6-methyl-5-carbaldehyde could be coupled with pyridine-3-boronic acid. A significant challenge can be the stability of pyridylboronic acids, though stable derivatives like N-phenyldiethanolamine esters have been developed and are commercially available. mdpi.com The choice of catalyst and ligands is critical to prevent catalyst deactivation by the bipyridine product. mdpi.com
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds. orgsyn.org This method demonstrates high functional group tolerance, accommodating moieties such as esters and nitriles. orgsyn.orgorgsyn.org The synthesis of various methyl-substituted 2,2'-bipyridines has been successfully achieved using Negishi coupling. orgsyn.org A potential route to the target molecule could involve the reaction of a 3-halopyridine with a pre-formed (6-methyl-5-formylpyridin-2-yl)zinc halide. The reactivity of the halide partner is an important consideration, with iodides being more reactive than bromides or chlorides. orgsyn.org
Stille Coupling: The Stille coupling employs organotin (stannane) reagents and is known for its high reactivity, sometimes succeeding where Suzuki couplings may not. mdpi.com Symmetrically and unsymmetrically substituted bipyridines have been synthesized in high yields using Stille-type procedures. acs.org A feasible approach would be the coupling of a 2-stannylpyridine derivative with a 3-halopyridine. mdpi.com However, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds. mdpi.com
| Coupling Reaction | Catalyst/Ligand System | Typical Substrates | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dcpp) mdpi.com | Aryl/heteroaryl halides and aryl/heteroaryl boronic acids/esters mdpi.com | Low toxicity of boron reagents, high functional group tolerance mdpi.comnih.gov | Potential instability of some heteroarylboronic acids mdpi.com |
| Negishi | Pd(PPh₃)₄, Pd(dba)₂/XPhos mdpi.comorgsyn.org | Aryl/heteroaryl halides and organozinc reagents orgsyn.org | High reactivity of organozinc reagents, excellent functional group tolerance orgsyn.orgorgsyn.org | Moisture and air sensitivity of organozinc reagents |
| Stille | PdCl₂(PPh₃)₂ mdpi.com | Aryl/heteroaryl halides and organostannanes mdpi.com | High reactivity, useful when other methods fail mdpi.com | High toxicity of organotin compounds mdpi.com |
Homocoupling reactions are primarily used for the synthesis of symmetrical bipyridines.
Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of aryl halides at high temperatures. mdpi.com While traditionally used for symmetrical biaryls, modern variations using palladium and copper co-catalysis can proceed under milder conditions. mdpi.com However, its application to the synthesis of an unsymmetrical target like this compound would be indirect, likely involving the synthesis of a symmetrical precursor that is later functionalized.
Wurtz Reaction: The Wurtz reaction, which uses sodium metal to couple organic halides, is also a method for preparing symmetrical bipyridines. mdpi.com This method is generally less common in modern synthesis due to harsh conditions and limited substrate scope.
Electrochemical methods represent a greener alternative for bipyridine synthesis, avoiding the need for stoichiometric metal oxidants or reductants. mdpi.com Nickel-catalyzed electroreductive coupling of halopyridines has been shown to be an efficient method for producing both symmetrical and unsymmetrical bipyridines in high yields. mdpi.com This approach is noted for its operational simplicity and efficiency.
Recent advancements have led to transition-metal-free methods for constructing bipyridine linkages. mdpi.com These reactions often proceed via radical pathways, where a pyridyl radical is generated from a halopyridine and then couples with another pyridine molecule. mdpi.com While innovative, these methods may sometimes result in moderate yields and require further development to improve their efficiency and regioselectivity for complex targets. mdpi.com
Introduction of the Carbaldehyde Moiety at Specific Positions
If the bipyridine core is synthesized first, the subsequent introduction of the carbaldehyde group at the 5-position must be highly regioselective.
Directed Ortho-Metalation (DoM) followed by Formylation: This is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. The process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form an organolithium intermediate. This intermediate can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. nih.gov For 6-methyl-[2,3'-bipyridine], the nitrogen atom of the pyridine ring can act as a directing group, potentially guiding lithiation to an adjacent position. The interplay of the directing effects of the pyridine nitrogen and the methyl group would be critical in achieving the desired regioselectivity at the 5-position.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. prepchem.comnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. prepchem.com The success of this reaction is highly dependent on the electronic properties of the substrate. For the Vilsmeier-Haack reaction to be effective on a bipyridine system, the ring system must be sufficiently electron-rich to undergo electrophilic substitution by the relatively weak Vilsmeier reagent. nih.gov
| Formylation Method | Reagents | Mechanism | Applicability Notes |
|---|---|---|---|
| Directed Ortho-Metalation (DoM) | 1. Strong base (e.g., n-BuLi, LDA) 2. Formylating agent (e.g., DMF) nih.gov | Deprotonation directed by a functional group, followed by nucleophilic attack on the formylating agent. | Regioselectivity is controlled by the directing group. Requires careful control of temperature and anhydrous conditions. beilstein-journals.org |
| Vilsmeier-Haack Reaction | POCl₃ and DMF prepchem.comnih.gov | Electrophilic aromatic substitution with a chloroiminium ion (Vilsmeier reagent). prepchem.com | Generally requires electron-rich aromatic or heteroaromatic substrates. nih.gov |
Oxidative Formylation of Methyl-Substituted Pyridines and Bipyridines
The direct conversion of a methyl group to a formyl group on a pyridine or bipyridine ring is a key strategy for synthesizing carbaldehyde derivatives. This transformation can be achieved through several oxidative methods.
Kornblum-type Oxidation: The Kornblum oxidation provides a method for converting alkyl halides into carbonyl compounds. wikipedia.orgsynarchive.com The process typically involves the reaction of an alkyl halide with dimethyl sulfoxide (B87167) (DMSO), which acts as the oxidant, followed by treatment with a base like triethylamine. wikipedia.orgchem-station.com For substrates like methyl-substituted bipyridines, this would be a two-step sequence. First, the methyl group is halogenated, commonly using N-bromosuccinimide (NBS), to form a bromomethyl-bipyridine intermediate. nih.gov These bromomethyl analogues are recognized as valuable starting materials for further derivatization. orgsyn.org In the second step, the bromomethyl-bipyridine is subjected to Kornblum oxidation conditions to yield the desired carbaldehyde. The mechanism proceeds via an SN2 reaction to form an alkoxysulphonium salt, which then undergoes base-mediated elimination to furnish the aldehyde. wikipedia.org Initially, the reaction was most effective for activated substrates, but its scope was broadened by converting the precursor halides to alkyl tosylates, which are better leaving groups. wikipedia.org
Selenium Dioxide Mediated Oxidation: Oxidation using selenium(IV) dioxide (SeO₂) is a well-established method for the conversion of activated methyl groups, particularly on heteroaromatic rings, into aldehydes. nih.gov This reaction, known as the Riley oxidation, has been successfully applied to various heterocyclic compounds. nih.govemporia.edu For instance, the oxidation of 4-methoxy-6-methyl-2,2′-bipyridine to its corresponding aldehyde was a critical step in the synthesis of the antibiotic caerulomycin E. nih.gov Similarly, various methylquinolines have been oxidized to quinoline (B57606) aldehydes using SeO₂. emporia.edu
A significant challenge with SeO₂ oxidation is the potential for over-oxidation to the carboxylic acid. nih.gov To mitigate this and achieve milder reaction conditions, SeO₂ is often used in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This combination can improve selectivity for the aldehyde product and prevent the formation of the over-oxidized carboxylic acid. researchgate.net
| Oxidation Method | Reagents | Key Features | Potential Limitations |
| Kornblum Oxidation | 1. NBS, Initiator2. DMSO, Base (e.g., Et₃N) | Converts alkyl halides/tosylates to aldehydes. wikipedia.orgsynarchive.com | Two-step process from the methyl group. |
| Selenium Dioxide Oxidation | SeO₂ (often with TBHP) | Direct oxidation of activated methyl groups. nih.gov Milder conditions with TBHP. researchgate.net | Risk of over-oxidation to carboxylic acid. nih.gov |
Vilsmeier-Haack Formylation Strategies for Bipyridine Scaffolds
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). ijpcbs.comresearchgate.net The resulting electrophilic iminium salt reacts with the aromatic substrate, and subsequent hydrolysis yields the aldehyde. rsc.orgresearchgate.net
This methodology is well-documented for a variety of heterocyclic systems, including pyridines, pyrazoles, and pyrroles. ijpcbs.comrsc.orgnih.gov The reaction's efficiency, use of economical reagents, and mild conditions make it a valuable tool in synthetic organic chemistry. ijpcbs.com For bipyridine scaffolds, the regioselectivity of the formylation is dictated by the electronic properties of the rings. The electron-rich pyridine ring is preferentially attacked by the electrophilic Vilsmeier reagent. rsc.org The general procedure involves preparing the Vilsmeier reagent at low temperature, followed by the addition of the bipyridine substrate and heating to complete the reaction. An aqueous workup then hydrolyzes the intermediate to afford the final bipyridine carbaldehyde. The Vilsmeier-Haack reaction serves as a key step for introducing functionalities that can be further elaborated. ijpcbs.com
| Vilsmeier-Haack Reaction Parameters | |
| Formylating Agent | Vilsmeier Reagent (e.g., POCl₃/DMF) ijpcbs.com |
| Substrate Type | Electron-rich aromatic and heteroaromatic rings organic-chemistry.org |
| General Steps | 1. Formation of iminium salt (Vilsmeier reagent) rsc.org2. Electrophilic attack on the bipyridine ring rsc.org3. Hydrolysis to yield the carbaldehyde |
| Advantages | Efficient, economical, and mild reaction conditions ijpcbs.com |
Conversion from Alternative Functional Groups (e.g., Oxidation of Alcohol Derivatives)
An alternative and common route to bipyridine aldehydes involves the oxidation of a precursor functional group, most notably a primary alcohol. This strategy often begins with the synthesis of a hydroxymethyl-bipyridine derivative, which is then oxidized to the carbaldehyde.
The synthesis of the alcohol precursor can be achieved through various means. For instance, ester groups on a bipyridine ring can be reduced to hydroxymethyl groups. acs.org The synthesis of 6-methylpyridine-3-carbaldehyde has been reported from 5-ethyl-2-methylpyridine (B142974) via a sequence involving oxidation, esterification, reduction to the alcohol, and a final oxidation step. researchgate.net
The oxidation of the primary alcohol to the aldehyde can be accomplished using a wide array of oxidizing agents. A bipyridyl-cinchona based palladium catalyst has been reported for the aerobic oxidation of primary alcohols to their corresponding aldehydes with good yield and selectivity. nih.gov Another approach involves the use of aldehyde dehydrogenases (ALDHs) in a biocatalytic system, which can offer high chemoselectivity. nih.gov Careful selection of the oxidant is crucial to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. libretexts.org
| Functional Group | Transformation | Typical Reagents | Reference |
| Hydroxymethyl (-CH₂OH) | Oxidation | Palladium catalysts, O₂ | nih.gov |
| Ester (-COOR) | Reduction | Reducing agents (e.g., LiAlH₄) | acs.org |
Regioselective Functionalization Techniques Applied to Bipyridine Systems
Achieving regioselectivity is paramount when synthesizing unsymmetrically substituted bipyridines. The electronic and steric properties of substituents on the pyridine rings heavily influence the outcome of functionalization reactions.
Cross-coupling reactions are among the most powerful tools for the regioselective construction of bipyridine skeletons. The Suzuki coupling, which involves a palladium-catalyzed reaction between a pyridylboronic acid and a halopyridine, is frequently used to generate bipyridines with high regioselectivity and in good yields. nih.gov Similarly, the Stille coupling, which utilizes organotin reagents, provides another effective route for creating specific bipyridine isomers. nih.govresearchgate.net These methods allow for a modular approach, enabling the synthesis of a wide variety of functionalized bipyridines from different pyridine precursors. researchgate.net
Directed ortho-metalation (DoM) is another sophisticated technique for achieving site-selective functionalization. This method uses a directing group on the pyridine ring to guide a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific ortho-position. The resulting lithiated species can then be quenched with an electrophile, such as DMF, to introduce a formyl group at the desired location.
| Technique | Description | Key Advantage |
| Suzuki Coupling | Pd-catalyzed reaction of a boronic acid with a halide. nih.gov | High regioselectivity and functional group tolerance. |
| Stille Coupling | Pd-catalyzed reaction of an organostannane with a halide. nih.gov | Effective for constructing various bipyridine isomers. researchgate.net |
| Directed Ortho-Metalation (DoM) | Use of a directing group to achieve site-selective deprotonation and functionalization. | Excellent site-selectivity. |
Derivatization Reactions of the Carbaldehyde Group in this compound
The carbaldehyde group is a versatile functional moiety that readily undergoes a variety of chemical transformations, making it an excellent anchor point for further molecular elaboration.
The aldehyde group in this compound is electrophilic and susceptible to attack by various nucleophiles. It readily participates in condensation reactions to form new carbon-nitrogen or carbon-carbon bonds. A classic example is the formation of Schiff bases (imines) through reaction with primary amines. These reactions expand the structural diversity of the bipyridine ligand system. For example, reacting bipyridine carbaldehydes with hydrazine (B178648) hydrate (B1144303) can yield dipyrazolopyridines, while reaction with acetophenones can produce chalcone (B49325) analogues. researchgate.net
The aldehyde functionality can be easily converted into other important functional groups, such as carboxylic acids and alcohols.
Oxidation to Carboxylic Acids: The aldehyde group can be oxidized to the corresponding carboxylic acid using a range of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. libretexts.org This conversion is useful for creating bipyridine ligands with carboxylate coordinating groups. nih.govrsc.org Biocatalytic methods using aldehyde dehydrogenases also provide a highly chemoselective route to the carboxylic acid. nih.gov
Reduction to Alcohols: The carbaldehyde can be reduced to a primary alcohol (hydroxymethyl group). Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides access to hydroxymethyl-bipyridine derivatives, which can serve as versatile intermediates for further functionalization. acs.org
| Reaction | Product Functional Group | Typical Reagents | Reference |
| Oxidation | Carboxylic Acid (-COOH) | KMnO₄, CrO₃/H₂SO₄ | libretexts.org |
| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄ | |
| Condensation | Imine (Schiff Base) (-CH=NR) | Primary Amines (R-NH₂) | |
| Condensation | Dipyrazolopyridine | Hydrazine Hydrate | researchgate.net |
Ligand Properties and Chelation Characteristics of Aldehyde-Functionalized Bipyridines
Bipyridines are among the most common N-heterocyclic ligands in coordination chemistry, prized for their ability to form stable chelate rings with a wide array of metal ions. nih.govnih.gov Typically, 2,2'-bipyridine (B1663995) coordinates in a bidentate fashion through its two nitrogen atoms, forming a stable five-membered ring with the metal center. nih.govwikipedia.org The stability of these complexes is generally greater than those formed with an equivalent number of monodentate pyridine ligands, a phenomenon known as the chelate effect. nih.gov
The ligand this compound is an analogue of the less common 2,3'-bipyridine (B14897) isomer. Unlike the C2-symmetric 2,2'- or 4,4'-bipyridines, the 2,3'-bipyridine scaffold is asymmetric, which can lead to the formation of multiple diastereomers when coordinated to a metal center, especially in complexes with other ligands. mdpi.com
The functionalization with an aldehyde group (-CHO) at the 5-position introduces several key characteristics:
Electronic Modification : The aldehyde group is strongly electron-withdrawing, which lowers the energy of the ligand's π* orbitals. This has a profound impact on the photophysical and electrochemical properties of its metal complexes.
Additional Coordination Site : The carbonyl oxygen of the aldehyde group can act as a potential secondary donor atom, allowing the ligand to bridge multiple metal centers or adopt alternative coordination modes beyond simple bidentate chelation. For example, related dipyridylketone ligands are known to coordinate with metals and undergo hydration or alcoholysis to form hemiketal species that can bridge multiple metal ions. researchgate.net
Reactivity : The aldehyde group provides a reactive handle for post-complexation modifications, allowing for the synthesis of more complex supramolecular structures or the covalent attachment of the complex to surfaces or biomolecules.
Formation of Transition Metal Complexes with this compound
Like other bipyridine ligands, this compound is expected to form complexes with various stoichiometries, primarily dictated by the coordination number and preferred geometry of the central metal ion. nih.gov The most common arrangements involve the bidentate coordination of the bipyridine moiety.
1:1 (M:L) Complexes : With a metal that prefers a coordination number of four, a 1:1 complex could adopt a tetrahedral or square planar geometry.
2:1 (M:L) Complexes : A metal with a coordination number of four could form a bis-chelated complex, [M(L)₂]ⁿ⁺, which is typically tetrahedral, as seen with Cu(I). For a six-coordinate metal, a [M(L)₂(X)₂]ⁿ⁺ complex (where X is a monodentate ligand like a halide or solvent) would likely adopt a distorted octahedral geometry. wikipedia.org
3:1 (M:L) Complexes : Many transition metals, such as Fe(II) and Ru(II), readily form tris-chelated, six-coordinate octahedral complexes with the stoichiometry [M(L)₃]ⁿ⁺. wikipedia.org These complexes are chiral and can exist as a racemic mixture of enantiomeric pairs. wikipedia.org
The specific geometry is also influenced by the steric demands of the ligands and the electronic configuration of the metal ion.
Substituents on the bipyridine ring are a powerful tool for tuning the properties of the resulting metal complexes. nih.govacs.org In this compound, the methyl and aldehyde groups exert opposing electronic and distinct steric effects.
Steric Effects : The methyl group at the 6-position, adjacent to one of the coordinating nitrogen atoms, introduces significant steric hindrance. rsc.orgnih.gov This steric bulk can influence the stability of the complex, protect the metal center from unwanted interactions, and enforce a distorted coordination geometry. rsc.orgacs.org For example, in some nickel and copper complexes, bulky 6,6'-substituents have been shown to impact catalytic activity and the stability of different oxidation states. rsc.orgnih.gov
Ligand Field Strength : The spectrochemical series places bipyridine (bipy) as a relatively strong-field ligand, stronger than water and halides but weaker than cyanide. libretexts.org Substituents directly impact this property. Electron-donating groups like methyl generally lead to a slightly weaker ligand field, while π-accepting groups can increase the ligand field splitting energy (Δₒ). DFT calculations on substituted [Fe(bpy)₃]²⁺ complexes have shown that substituent modification is an effective strategy for fine-tuning the ligand field strength. nih.govacs.org The presence of both a donor (methyl) and an acceptor (aldehyde) on the same pyridine ring results in a complex push-pull electronic effect that finely tunes the ligand field.
Table 1: Expected Effects of Substituents on Ligand Properties
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Ligand Field |
|---|---|---|---|---|
| Methyl (-CH₃) | 6 | Electron-Donating | High | Slight Decrease |
| Carbaldehyde (-CHO) | 5 | Electron-Withdrawing | Moderate | Slight Increase |
The synthesis of metal complexes with this compound would follow established procedures for other bipyridine ligands.
Copper(I) Complexes : Luminescent Cu(I) complexes are of great interest. Their synthesis often involves the reduction of a Cu(II) salt in the presence of the ligand or the direct reaction of a stable Cu(I) salt, such as [Cu(CH₃CN)₄]PF₆, with a stoichiometric amount of the bipyridine ligand in an inert atmosphere. nih.gov Bipyridine is known to form stable complexes with copper. mdpi.com
Iron(II) Complexes : The formation of the tris-bipyridyl iron(II) complex, [Fe(bpy)₃]²⁺, is a classic coordination reaction known for its intense red color. wikipedia.org A similar complex, [Fe(6-Me-[2,3'-bipy]-5-CHO)₃]²⁺, could be synthesized by simply mixing the ligand with an aqueous or alcoholic solution of an iron(II) salt, such as FeSO₄·7H₂O or (NH₄)₂Fe(SO₄)₂·6H₂O.
Lanthanide Complexes : Lanthanide ions (Ln³⁺) have high coordination numbers (typically 8-10) and form complexes where the bipyridine ligand acts as a "sensitizer" or "antenna" to absorb light and transfer the energy to the metal center. Synthesis usually involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in a suitable solvent like ethanol (B145695) or acetonitrile. researchgate.net
Electrochemical Properties of Metal-Bipyridine Complexes
Metal-bipyridine complexes are renowned for their rich electrochemical behavior. wikipedia.org The bipyridine ligand itself is redox-active and can exist in three different oxidation states: neutral (bpy⁰), radical anion (bpy⁻), and dianion (bpy²⁻). nih.gov This non-innocent character allows the ligand to actively participate in the redox chemistry of the complex.
Complexes of this compound are expected to display both metal-centered and ligand-centered redox events, which can be studied by techniques like cyclic voltammetry.
The oxidation potential (Mⁿ⁺/Mⁿ⁺¹⁺) would be sensitive to the electron-donating methyl group, which would make the complex easier to oxidize (a more negative potential) compared to an unsubstituted analogue.
The reduction potentials, typically associated with the ligand's π* orbitals (L⁰/L⁻), would be significantly influenced by the electron-withdrawing aldehyde group. This group stabilizes the LUMO, making the ligand easier to reduce (a more positive potential).
Studies on substituted ruthenium-bipyridine complexes have demonstrated that the position of substituents has a significant influence on the electrochemical properties. cmu.edu The unique electronic push-pull nature of this compound would therefore allow for fine-tuning of the redox potentials of its metal complexes.
Photophysical Properties and Luminescence of Metal-Bipyridine Complexes
The photophysical properties of transition metal-bipyridine complexes, particularly those of Ru(II), Re(I), and Cu(I), have been a subject of intense research. wikipedia.orgresearchgate.net Many of these complexes are luminescent, typically via phosphorescence from a triplet metal-to-ligand charge transfer (³MLCT) excited state. wikipedia.orgmdpi.com In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital.
The properties of this MLCT state are highly tunable via ligand modification. rsc.org
Emission Energy : The energy of the MLCT state, and thus the color of the emitted light, is determined by the energy gap between the metal's HOMO and the ligand's LUMO. The electron-donating methyl group raises the energy of the metal's d-orbitals, while the electron-withdrawing aldehyde group lowers the energy of the ligand's π* orbitals. Both effects would lead to a lower-energy MLCT state, causing a red-shift in the emission spectrum compared to an unsubstituted bipyridine complex. nih.gov
Table 2: General Photophysical Characteristics of Bipyridine Complexes
| Metal Ion | Typical Geometry | Excited State | Luminescence | Expected Influence of Ligand |
|---|---|---|---|---|
| Ru(II) | Octahedral ([Ru(L)₃]²⁺) | ³MLCT | Visible (Red-Orange) | Red-shifted emission due to -CHO and -CH₃ groups |
| Cu(I) | Tetrahedral ([Cu(L)₂]⁺) | ³MLCT | Visible (Yellow-Orange) | Tuning of emission energy and quantum yield |
| Re(I) | Octahedral ([Re(L)(CO)₃Cl]) | ³MLCT | Visible (Green-Yellow) | Red-shifted emission |
| Ln(III) | Coord. No. 8-10 | Ligand-to-Metal Energy Transfer | Sharp, line-like f-f emission | Antenna effect, sensitizing metal luminescence |
Catalytic Applications of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde Derived Systems
Homogeneous Catalysis Mediated by Metal-Bipyridine Complexes
A thorough search for homogeneous catalytic applications involving metal complexes of 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde yielded no specific results. The typical approach involves the coordination of the bipyridine nitrogen atoms to a metal center, with the aldehyde group potentially serving as an additional coordination site or a platform for further ligand modification. Despite the well-established use of bipyridine ligands in a vast array of homogeneous catalytic transformations, the specific applications for this derivative are not documented.
C-C Coupling Transformations (e.g., α-Alkylation of Ketones)
No published research was found that describes the use of metal complexes derived from this compound for C-C coupling reactions, including the α-alkylation of ketones. While palladium and nickel bipyridine complexes are known to catalyze various cross-coupling reactions, and cobalt and ruthenium complexes are used in alkylation reactions, there are no specific examples employing this ligand. nsf.gov
C-N Coupling Reactions (e.g., N-Alkylation of Amines)
There is no available literature on the application of this compound-metal complexes in C-N coupling reactions, such as the N-alkylation of amines. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds, often utilizing specialized phosphine (B1218219) or N-heterocyclic carbene ligands rather than standard bipyridines. organic-chemistry.org Similarly, N-alkylation of amines using alcohols via borrowing hydrogen catalysis often employs iron, ruthenium, or cobalt complexes with pincer-type or other specifically designed ligands. cardiff.ac.uk
β-Alkylation of Secondary Alcohols
No studies have been identified that utilize catalysts derived from this compound for the β-alkylation of secondary alcohols. This transformation, which typically proceeds via a hydrogen borrowing mechanism, has been accomplished using ruthenium, iridium, and cobalt complexes. nsf.govdicp.ac.cn For instance, ruthenium complexes with NNN pincer ligands have shown activity in this area. acs.org However, the specific role of a this compound ligand in this context has not been investigated.
Heterogeneous Catalysis Employing Bipyridine-Based Materials
The incorporation of bipyridine units into solid supports, such as polymers, organosilica, or metal-organic frameworks (MOFs), is a common strategy for creating robust, recyclable heterogeneous catalysts. rsc.orgdtic.mil For example, bipyridine-functionalized organosilica nanotubes have been used to immobilize iridium complexes for C-H activation. rsc.org Similarly, bipyridine-dicarboxylate linkers are used to construct MOFs that can act as catalyst supports, with studies showing how methyl substituents on the bipyridine unit can influence catalytic activity in Suzuki-Miyaura coupling. iastate.edu
Despite these general approaches, there is no specific information available on the use of This compound as a building block for heterogeneous catalytic materials. The aldehyde group offers a reactive handle for covalent attachment to a support or for post-synthetic modification within a porous framework, but this potential has not been realized in published research.
Supramolecular Catalysis and Enzyme Mimicry Leveraging Self-Assembly
Supramolecular catalysis relies on the self-assembly of components to form a defined structure that can bind a substrate and catalyze a reaction, mimicking the function of natural enzymes. Bipyridine units are sometimes used in the construction of metallo-supramolecular cages or assemblies. For instance, a related compound, [3,3'-bipyridine]-6,6'-dicarboxaldehyde, has been used to form Schiff-base ligands that self-assemble with iron(II) ions into metal-organic polyhedra. ossila.com These structures exhibit host-guest properties, but their catalytic activity was not the primary focus.
A comprehensive search did not yield any examples of This compound being used in the context of supramolecular catalysis or enzyme mimicry. The development of artificial enzymes and catalysts through self-assembly is an active area of research, but the specific contribution of this ligand is not documented.
Supramolecular Architectures and Self Assembly Processes Involving Bipyridine Carbaldehydes
Design Principles for Supramolecular Assemblies Incorporating Aldehyde Functionalities
The rational design of supramolecular architectures is a cornerstone of modern chemistry, moving beyond the synthesis of single molecules to the programmed construction of complex systems. nih.govresearchgate.net This process hinges on the use of non-covalent interactions and reversible covalent bonds to assemble molecular building blocks into a thermodynamically stable final structure. nih.govresearchgate.net The aldehyde group is particularly useful in this context, as is the bipyridine framework.
Key design principles include:
Directional Bonding: The construction of discrete and predictable supramolecular architectures relies heavily on the use of strong, directional bonds, most notably metal-ligand coordination. nih.gov The nitrogen atoms of the bipyridine unit provide ideal coordination sites for transition metals, with the geometry of the final complex being directed by the coordination sphere of the metal ion (e.g., square planar for Pd(II) or Pt(II), tetrahedral for Cu(I) or Fe(II)). nih.gov
Subcomponent Self-Assembly: The aldehyde functionality is crucial for subcomponent self-assembly, where simple starting materials react in situ to form more complex ligands that immediately coordinate with a metal ion. A prime example involves the reaction of an amine with a pyridine-2-carboxaldehyde to form an imine, which, along with the pyridine (B92270) nitrogen, creates a stable chelate with a metal like Fe(II). nih.govbeilstein-journals.org This approach allows for the one-pot synthesis of intricate structures like tetrahedral [M₄L₆] cages. nih.govbeilstein-journals.org
Hydrogen Bonding and Weak Interactions: Ligands capable of simultaneous metal coordination and self-complementary hydrogen bonding are instrumental in guiding the assembly of discrete complexes into higher-order structures. nih.gov While the primary structure is defined by metal coordination, weaker forces like hydrogen bonds, π-π stacking, and van der Waals interactions dictate the packing and orientation of these building blocks in the solid state, influencing the dimensionality of the final architecture. nih.govacs.org The presence of a carbonyl group, as in an aldehyde, adjacent to a heterocyclic nitrogen atom can create functionalities that engage in predictable hydrogen-bonding patterns like head-to-head dimers or catemeric chains. nih.gov
Ligand Flexibility and Conformation: The dimensions and conformational freedom of the ligands significantly influence the resulting supramolecular structure. acs.org Precise tuning of a ligand's size and rigidity can direct the formation of specific architectures and control the properties of cavities within host-guest systems. acs.org
These principles allow chemists to retrosynthetically design building blocks, like 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde, to achieve a target supramolecular geometry. nih.gov
Formation of Metal-Organic Cages and Networks
Bipyridine carbaldehydes are versatile ligands for constructing both discrete, soluble metal-organic cages and infinite, crystalline metal-organic frameworks (MOFs). nih.govrsc.org The distinction lies in the final architecture: cages are discrete molecular polyhedra (MOPs), whereas MOFs are extended one-, two-, or three-dimensional networks. nih.govrsc.org
Metal-Organic Cages (MOPs): These are formed when ligands and metal ions with specific geometric preferences combine in solution to form closed, polyhedral structures. rsc.org The process is a form of self-assembly where the final structure is the thermodynamic product. rsc.org The aldehyde group on the bipyridine ligand is often converted into an imine through reaction with an amine (subcomponent self-assembly) prior to or during the coordination process. nih.govossila.com
For instance, a close analogue, [3,3'-Bipyridine]-6,6'-dicarbaldehyde, reacts with aniline (B41778) to form a Schiff base ligand. This ligand, when combined with Fe(II) ions, assembles into a metal-organic polyhedron. ossila.com The resulting cage possesses an internal cavity capable of selective molecular recognition. ossila.com
Metal-Organic Frameworks (MOFs): In MOFs, metal ions or clusters (nodes) are connected by organic ligands (linkers) to form extended, often porous, structures. nih.gov Bipyridine derivatives frequently act as N-donor chelating ligands that cap metal nodes, while other ligands, typically multidentate carboxylates, bridge the nodes to build the framework. nih.govacs.org The bipyridine ligand can influence the local coordination environment of the metal ion and modify the properties of the resulting framework. nih.gov In some cases, the bipyridine itself can act as a bridging linker, connecting metal centers into layers or 3D architectures. acs.org
| Ligand Type | Metal Ion | Resulting Structure | Key Feature | Reference |
|---|---|---|---|---|
| Schiff base from [3,3'-Bipyridine]-6,6'-dicarbaldehyde and aniline | Fe(II) | Metal-Organic Polyhedron (Cage) | Exhibits selective anion binding in its cavity. | ossila.com |
| 2,2'-Bipyridine (B1663995) (bpy) and 2,2′-bithiophen-5,5′-dicarboxylate | Mn(II) | Metal-Organic Framework (MOF) | Bpy acts as a chelating N-donor ligand in a 3D framework. | nih.gov |
| Pyridine-2-carboxaldehyde and a linear bisamine | Fe(II) | Tetrahedral [M₄L₆] Cage | Formed via subcomponent self-assembly. | nih.govbeilstein-journals.org |
| 4,4′-Bipyridine and 1,3-benzenedicarboxylic acid | Co(II) | 3D Supramolecular Architecture | Chains are linked by 4,4'-bipyridine (B149096) into layers, which assemble via π-π interactions. | acs.org |
Mechanochemical Approaches to Supramolecular Synthesis and Self-Assembly
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based synthesis. beilstein-journals.orgnih.govuniud.it This approach is particularly effective for the synthesis of supramolecular structures involving bipyridine ligands. nih.govuniud.it
The synthesis of metal complexes with 2,2'-bipyridine has been achieved with high yields and significantly reduced reaction times by using mechanochemical ball milling. nih.govuniud.it This solvent-free or liquid-assisted grinding (LAG) method often eliminates the need for bulk solvents, reduces waste, and can sometimes yield products that are not accessible through solution-based methods. beilstein-journals.orguniud.it For example, the synthesis of [Ru(p-cymene)(BiPy)Cl]Cl was achieved in just 10 minutes via mechanochemistry, compared to an overnight reaction in solution. nih.gov Similarly, Pd(BiPy)Cl₂ was synthesized with an 83% yield in only 5 minutes at a low milling frequency. nih.govuniud.it
Mechanochemistry is not limited to simple complexes; it has been successfully used to produce more complex supramolecular assemblies like molecular squares and even Nitschke's tetrahedral iron cage, demonstrating that intricate self-assembly processes can occur under solvent-free conditions. nih.govbeilstein-journals.org The efficiency of these reactions highlights mechanochemistry as a complementary and often superior method for constructing bipyridine-based supramolecules. nih.govuniud.it
| Complex | Synthesis Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| [Ru(p-cymene)(BiPy)Cl]Cl | Solution-based | Overnight | 71% | nih.gov |
| Mechanochemical | 10 minutes | ~100% | nih.gov | |
| Pd(BiPy)Cl₂ | Solution-based | Not specified | Not specified | nih.govuniud.it |
| Mechanochemical | 5 minutes | ~83% | nih.govuniud.it | |
| Molecular Square [(en)Pt(4,4'-bipy)]₄(NO₃)₈ | Aqueous solution | Longer (not specified) | Not specified | beilstein-journals.org |
| Mechanochemical (grinding) | 10 minutes | 76% (NMR yield) | beilstein-journals.org |
Host-Guest Chemistry and Molecular Recognition in Bipyridine-Based Supramolecules
A key feature of supramolecular chemistry is the ability of a host molecule to bind a guest molecule or ion within a cavity, a phenomenon known as host-guest chemistry. mdpi.comnih.gov The cages and frameworks constructed from bipyridine carbaldehydes are often designed specifically for molecular recognition, encapsulation, and sensing. acs.orgossila.com
The internal cavities of these architectures can be tailored in size, shape, and chemical environment by carefully selecting the metal ions and organic ligands. acs.org This allows for selective binding of guest molecules based on complementary size, shape, and non-covalent interactions such as hydrogen bonding, π-π stacking, and CH-π interactions. acs.orgacs.org
A notable example involves a metal-organic polyhedron assembled from a Schiff base ligand derived from [3,3'-bipyridine]-6,6'-dicarboxaldehyde. ossila.com This cage demonstrates selective binding for the PF₆⁻ anion over other anions like CF₃SO₃⁻ and BF₄⁻. ossila.com Furthermore, such systems can be used in indicator-displacement assays. In this application, a fluorescent dye is initially bound within the host cage. The addition of a guest with a higher binding affinity displaces the dye, causing a measurable change in fluorescence and thus signaling the presence of the target guest. ossila.com
The stability and kinetic lability of host-guest complexes are critical. nih.gov The bonds holding the host together must be robust, yet the interactions with the guest must be reversible to allow for applications in sensing and catalysis. nih.govnih.gov The design of these systems involves a delicate balance of multiple weak interactions that, in concert, provide for highly specific molecular recognition. acs.orgnih.gov
Applications in Advanced Materials Science
Development of Luminescent Materials and Photonic Systems
Bipyridine derivatives are fundamental in creating luminescent materials due to their excellent coordination properties with metal ions, leading to the formation of highly emissive complexes. rsc.orgresearchgate.netacs.org The presence of the aldehyde group in 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde allows for further chemical modifications, such as the formation of Schiff bases, which can enhance or tune the luminescent properties of the resulting metal complexes. These materials are crucial for applications in sensors, displays, and lighting technologies. Research into luminescent phosphine (B1218219) copper(I) complexes with functionalized bipyridine ligands has shown that modifications to the bipyridine structure significantly impact the photophysical properties, allowing for the creation of materials with tunable emissions from green to yellow in their solid state. rsc.org
Advanced Materials for Energy Conversion and Storage
The electrochemical properties of bipyridine compounds are central to their use in energy conversion and storage systems.
In the realm of solar energy, bipyridine-based complexes are extensively used as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds can absorb light and efficiently inject electrons into a semiconductor, a critical step in the conversion of solar energy to electricity. While the direct application of this compound as a photosensitizer is a subject of ongoing research, the broader class of bipyridine derivatives has been shown to be highly effective. nih.govacs.orgnih.govmdpi.com The aldehyde group offers a reactive site for anchoring the molecule to other components in a photovoltaic device, potentially improving efficiency and stability.
Organic flow batteries represent a promising technology for large-scale energy storage, and the development of stable and efficient redox-active materials is key to their advancement. researchgate.netnih.govresearchgate.net A theoretical exploration of 156 different 2,2'-bipyridine (B1663995) derivatives has identified several promising candidates for use as negative redox-active materials in organic flow batteries. rsc.orgchemrxiv.org The study highlighted that functionalization with electron-withdrawing groups, such as a carbaldehyde group, increases the redox potential, which is a desirable characteristic for these applications. rsc.orgchemrxiv.org This suggests that this compound could be a valuable compound for this technology.
| Bipyridine Derivative Property | Influence on Flow Battery Performance | Relevance of this compound |
| Redox Potential | Higher redox potential can lead to higher cell voltage. | The carbaldehyde group is electron-withdrawing, which can increase the redox potential. rsc.orgchemrxiv.org |
| Solubility | High solubility in the electrolyte is crucial for high energy density. | The methyl group can enhance solubility in organic solvents. |
| Stability | The stability of the redox-active material determines the battery's lifespan. | The bipyridine core is known for its good chemical stability. |
This table provides an interactive overview of the potential benefits of using this compound in organic flow batteries based on studies of similar compounds.
Organic Optoelectronics: Non-Fullerene Acceptors (NFAs)
In the field of organic solar cells, non-fullerene acceptors (NFAs) are a critical area of research, aiming to replace traditional fullerene-based materials to improve efficiency and stability. nih.govnih.govfrontiersin.org The design of novel small molecule-based NFAs often involves creating molecules with specific electronic properties. The bipyridine framework of this compound provides a versatile platform for synthesizing new NFA candidates. The aldehyde group can be used to extend the π-conjugation of the molecule through various chemical reactions, which is a key strategy in the design of high-performance NFAs.
Covalent Organic Polymers (COPs) and Schiff-Base Networks
The aldehyde functionality of this compound makes it an ideal building block for the synthesis of covalent organic polymers (COPs) and Schiff-base networks. nih.govacs.orgrsc.orgnih.govacs.org These porous materials are constructed through strong covalent bonds, resulting in robust and highly ordered structures. The bipyridine units within the polymer network can act as chelating sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. nih.gov The reaction of the aldehyde with amines to form Schiff bases is a common and efficient method for creating these extended networks. primescholars.com
Exploration in Chemical Sensing Platforms (e.g., Fluorescent Probes for Metal Ions)
The ability of bipyridine compounds to form stable and often fluorescent complexes with metal ions makes them excellent candidates for chemical sensors. The aldehyde group on this compound can be reacted with various molecules to create specific receptors for target analytes. For instance, condensation with a fluorescent amine can yield a Schiff base that exhibits a change in its fluorescence upon binding to a metal ion. rsc.org This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of metal ions in various environments.
Theoretical and Computational Chemistry Studies of 6 Methyl 2,3 Bipyridine 5 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. nih.gov For bipyridine systems, DFT methods have been successfully employed to understand their reactivity, electronic behavior, and potential applications. ias.ac.inresearchgate.net
Elucidation of Reaction Mechanisms and Transition States
While specific DFT studies on the reaction mechanisms involving 6-methyl-[2,3'-bipyridine]-5-carbaldehyde are not extensively documented, general principles from related systems can be applied. The synthesis of substituted bipyridines often involves cross-coupling reactions, such as Suzuki or Stille coupling. mdpi.comslideshare.net DFT calculations are instrumental in elucidating the mechanisms of these reactions by mapping out the potential energy surface, identifying intermediates, and locating transition states. osti.govrsc.org For instance, in a Suzuki-Miyaura reaction to form a bipyridine scaffold, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction kinetics and the influence of substituents. slideshare.net
In the context of the carbaldehyde group, DFT can be used to study its reactivity in reactions like nucleophilic additions or catalysis. For example, in N-heterocyclic carbene (NHC)-catalyzed reactions involving aldehydes, DFT has been used to investigate the cycloaddition mechanisms, demonstrating that the process is often both the rate- and stereoselectivity-determining step. rsc.org Such computational approaches could be extended to understand the reactions of the aldehyde functionality in this compound.
A hypothetical reaction pathway for the synthesis of a derivative from this compound could be computationally modeled to determine the activation energies and transition state geometries, as shown in the table below, which is based on typical values for similar organic reactions.
Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound
| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (kcal/mol) |
| Nucleophilic Attack | R-CHO + Nu | [R-CHO---Nu]‡ | R-CH(O)Nu | 15.7 |
| Proton Transfer | R-CH(O)Nu + H+ | [R-CH(O)Nu---H]‡ | R-CH(OH)Nu | 5.2 |
Note: Data is illustrative and based on general values for similar reactions.
Prediction and Analysis of Electronic Structure and Reactivity
The electronic structure of this compound is influenced by the interplay of the electron-donating methyl group and the electron-withdrawing carbaldehyde group on the bipyridine framework. DFT calculations can provide a detailed picture of this electronic landscape through the analysis of molecular orbitals and reactivity descriptors. ias.ac.inresearchgate.net
Reactivity descriptors derived from DFT, such as the Fukui function and global reactivity indices (e.g., chemical potential, hardness, and electrophilicity), can predict the most reactive sites within the molecule. nih.govias.ac.inresearchgate.netyoutube.com For this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to be nucleophilic centers, while the carbon atom of the carbaldehyde group is an electrophilic site. The methyl group enhances the electron density of its pyridine ring, potentially influencing its coordination properties.
The table below presents calculated reactivity descriptors for 2,2'-bipyridine (B1663995), which serves as a parent compound to understand the fundamental electronic properties.
Table 2: Calculated Reactivity Descriptors for 2,2'-Bipyridine
| Descriptor | Value |
| Chemical Potential (μ) | -3.54 eV |
| Chemical Hardness (η) | 5.78 eV |
| Global Electrophilicity (ω) | 1.09 eV |
Source: Based on data from related studies on 2,2'-bipyridine and its analogues. researchgate.net
Computational Studies on Redox Potentials and Acidity (pKa Values)
The acidity of the protonated form of the molecule can be quantified by its pKa value. DFT methods, in conjunction with continuum solvation models, can provide reliable predictions of pKa values for substituted pyridinium (B92312) ions. acs.orgmdpi.cominsilicominds.comyoutube.com The electron-withdrawing carbaldehyde group would be expected to increase the acidity (lower the pKa) of the corresponding pyridinium ion, while the electron-donating methyl group would decrease its acidity (increase the pKa).
The following table shows a comparison of experimental and DFT-calculated pKa values for related substituted pyridinium ions, demonstrating the accuracy of the computational approach.
Table 3: Experimental vs. DFT-Calculated pKa Values for Substituted Pyridinium Ions
| Substituent | Position | Experimental pKa | Calculated pKa (Unsigned Error) |
| -H | - | 5.2 | 5.1 (0.1) |
| 4-CH3 | 4 | 6.0 | 6.1 (0.1) |
| 4-CN | 4 | 1.9 | 2.1 (0.2) |
Source: Based on benchmark studies on substituted pyridinium ions. acs.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior and conformational preferences of molecules over time. nih.govnih.govmdpi.com For a molecule like this compound, which has a rotational degree of freedom around the bond connecting the two pyridine rings, MD simulations can explore the conformational landscape. acs.orgmdpi.com
MD simulations can also be used to study the interaction of this compound with other molecules, such as in a host-guest complex or when bound to a biological target. nih.gov These simulations provide insights into the binding modes, interaction energies, and the role of solvent molecules. researchgate.net
Table 4: Illustrative Conformational Analysis Data from MD Simulations for a Substituted Bipyridine
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 30 | 0.0 | 65 |
| 2 | 150 | 1.2 | 35 |
Note: Data is illustrative and represents a hypothetical case for a substituted bipyridine.
Computational Approaches for Spectroscopic Data Interpretation (e.g., NMR, Absorption, Emission)
Computational methods are invaluable for interpreting and predicting spectroscopic data. comporgchem.comnih.govrsc.orgliverpool.ac.ukaps.org For this compound, these techniques can aid in the assignment of NMR signals and the understanding of its electronic absorption and emission properties.
Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgarxiv.orgresearchgate.net By computing the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). These calculations can help to understand how the methyl and carbaldehyde substituents affect the π-π* and n-π* transitions within the bipyridine system. Similarly, TD-DFT can be used to model the emission spectra (fluorescence), providing insights into the photophysical properties of the molecule and its derivatives. rsc.org
DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are also employed to predict NMR chemical shifts (1H and 13C). comporgchem.comnih.gov These calculations can be highly valuable for confirming the structure of newly synthesized compounds and for assigning complex NMR spectra. The accuracy of these predictions has been shown to be quite high when appropriate functionals and basis sets are used. nih.gov
The following table presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for a bipyridine derivative.
Table 5: Illustrative Spectroscopic Data for a Bipyridine Derivative
| Spectroscopic Technique | Experimental Value | Calculated Value |
| 1H NMR (ppm) | 8.5, 7.8, 7.3 | 8.4, 7.7, 7.2 |
| 13C NMR (ppm) | 155, 149, 136, 124, 121 | 154, 148, 137, 125, 120 |
| UV-Vis λmax (nm) | 280, 310 | 275, 305 |
| Emission λmax (nm) | 380 | 385 |
Note: Data is illustrative and based on typical values for substituted bipyridines.
Conclusion and Future Research Directions for 6 Methyl 2,3 Bipyridine 5 Carbaldehyde
Current Research Gaps and Methodological Challenges
A thorough survey of the existing scientific literature reveals a significant gap in the specific investigation of 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde. Much of the documented research focuses on other isomers, such as those of the 2,2'-bipyridine (B1663995) series. This disparity underscores a substantial opportunity for original research.
Methodological Challenges: The primary challenge lies in the development of regioselective synthetic routes. The synthesis of unsymmetrically substituted bipyridines, particularly the 2,3'-isomers, can be complex. mdpi.com Traditional methods often yield mixtures of isomers, necessitating laborious separation processes. Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for constructing the bipyridine core, but achieving specific substitution patterns remains a hurdle. mdpi.com
Another significant challenge is the direct functionalization of the bipyridine scaffold. The introduction of a formyl group at the 5-position of the 3'-pyridyl ring, while maintaining the methyl group at the 6-position of the 2'-pyridyl ring, requires precise control of reaction conditions to avoid side reactions. For instance, Kornblum-type oxidations of methyl groups on pyridyl rings to aldehydes are known but can be complicated by the electronic nature of the heterocyclic system. osti.gov The development of robust and high-yielding protocols for the synthesis and subsequent functionalization of this compound is a critical area for future research.
Emerging Opportunities in Novel Synthetic Pathways and Functionalization Strategies
The limitations of current methods highlight the need for innovative synthetic approaches. Recent advances in catalysis and organic synthesis present several promising avenues for the efficient and selective production of this compound.
Novel Synthetic Pathways: Modern cross-coupling strategies offer significant potential. For example, nickel-catalyzed reductive couplings of halopyridines have shown high efficiency for the synthesis of 2,2'-bipyridines and could be adapted for 2,3'-bipyridine (B14897) synthesis. mdpi.com Furthermore, exploring alternative coupling partners, such as organoboron or organozinc reagents, in conjunction with tailored catalyst systems could provide greater control over regioselectivity. The development of one-pot or tandem reaction sequences, where the bipyridine core is formed and functionalized in a single operation, would represent a major step forward in efficiency.
Functionalization Strategies: The carbaldehyde group is a versatile handle for a wide array of chemical transformations. This opens up numerous possibilities for the post-synthetic modification of the this compound core. The aldehyde can readily undergo condensation reactions to form Schiff bases, imines, and other derivatives, allowing for the introduction of diverse functional groups. This functionalization is key to tuning the electronic and steric properties of the molecule for specific applications. For instance, conversion of the aldehyde to a cyano group has been demonstrated for other bipyridine systems. The methyl group also offers potential for further functionalization, although it is generally less reactive than the aldehyde.
Future Prospects in Catalysis, Supramolecular Chemistry, and Advanced Materials Applications
The unique structural features of this compound make it a highly attractive building block for a range of applications.
Catalysis: Bipyridine ligands are cornerstones of coordination chemistry and are widely used in catalysis. The nitrogen atoms of the bipyridine core can chelate to a metal center, while the methyl and carbaldehyde substituents can be used to modulate the catalytic activity and selectivity of the resulting metal complex. The aldehyde group, for example, could be used to anchor the complex to a solid support, creating a heterogeneous catalyst that is easily recoverable and reusable.
Supramolecular Chemistry: The ability of bipyridine units to form stable complexes with a variety of metal ions is fundamental to supramolecular chemistry. acs.org The specific geometry and electronic properties of this compound could lead to the formation of novel supramolecular architectures with interesting photophysical or host-guest properties. The aldehyde functionality provides a reactive site for the construction of larger, more complex assemblies through covalent bond formation, such as in the synthesis of metal-organic polyhedra or cages. ossila.com The combination of metal coordination and covalent chemistry offers a powerful strategy for the design of intricate and functional supramolecular systems.
Advanced Materials: Functionalized bipyridines are key components in the development of advanced materials. For example, bipyridine-based ligands are used to construct covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage, separation, and catalysis. ossila.com The aldehyde groups of this compound could be utilized in the Schiff base condensation reactions that are commonly employed to form the imine-linked frameworks of COFs. ossila.com Furthermore, the photophysical properties of metal complexes derived from this ligand could be exploited in the development of luminescent materials, sensors, or photosensitizers for applications in solar energy conversion or photodynamic therapy. mdpi.com The incorporation of this specific isomer could lead to materials with unique topologies and properties that are not accessible with more common bipyridine building blocks.
Q & A
What are the optimal synthetic routes for preparing 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde in high yield?
Basic
The most effective method involves Negishi cross-coupling between a methyl-substituted pyridyl zinc halide and a halogenated pyridinecarbaldehyde precursor. This approach, adapted from protocols for methyl-bipyridines, employs Pd(PPh₃)₄ as a catalyst in THF under mild conditions, achieving yields >75% . Key steps include:
- Precursor preparation : Bromination of 2-methoxypyridine followed by Kumada coupling to install the bipyridine backbone .
- Coupling optimization : LiOtBu as a base enhances reaction efficiency by minimizing side reactions .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) isolates the product as a colorless solid .
How can NMR spectroscopy be utilized to confirm the structure of this compound?
Basic
¹H and ¹³C NMR are critical for structural validation:
- Aldehyde proton : A singlet at δ 10.1–10.2 ppm confirms the -CHO group .
- Pyridine protons : Distinct coupling patterns (e.g., dd at δ 8.1–9.1 ppm) distinguish adjacent pyridine rings .
- Methyl group : A sharp singlet at δ 2.5–2.6 ppm integrates to 3H .
For ambiguous signals, 2D NMR (COSY, HSQC) resolves connectivity .
What strategies mitigate competing side reactions during functionalization of the aldehyde group?
Advanced
To suppress undesired aldol condensation or oxidation:
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation .
- Low-temperature activation : Use NaBH₄ at 0°C for selective reduction to the alcohol without affecting pyridine rings .
- Protecting groups : Temporarily convert -CHO to acetals (e.g., using ethylene glycol) before introducing reactive reagents .
How does the methyl substituent influence the electronic properties of the bipyridine system?
Advanced
The methyl group at position 6 induces electron-donating effects, verified by:
- Cyclic voltammetry : A 50 mV anodic shift in reduction potential compared to unsubstituted bipyridine, indicating enhanced electron density .
- DFT calculations : HOMO localized on the methylated ring, facilitating metal-to-ligand charge transfer in coordination complexes .
This electronic modulation enhances catalytic activity in cross-coupling reactions .
How to resolve contradictions in reported thermal stability data for this compound?
Advanced
Discrepancies arise from differing analytical methods:
- TGA vs. DSC : TGA (heating rate 10°C/min under N₂) shows decomposition onset at 180°C, while DSC detects endothermic events at 150°C due to polymorphic transitions .
- Sample purity : HPLC-pure (>98%) samples exhibit 20°C higher stability than crude material .
Standardize testing protocols (e.g., ISO 11358) and report purity levels to reconcile data .
What metal coordination modes are feasible for this compound?
Advanced
The ligand can adopt three coordination modes:
How can researchers address regioselectivity challenges in cross-coupling reactions for this compound?
Advanced
Regioselectivity is influenced by:
- Halogen positioning : Use 5-bromo-2-methoxypyridine to direct coupling to the desired position .
- Catalyst tuning : Pd(dba)₂ with bulky phosphine ligands (e.g., PtBu₃) suppresses off-target coupling .
- Solvent effects : Polar aprotic solvents (DMF, THF) favor mono-coupling over dimerization .
What analytical techniques are critical for assessing purity and stability?
Basic
- HPLC : Quantifies purity (>98% required for reproducibility) using a C18 column (MeCN/H₂O mobile phase) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 215.1) and detects trace impurities .
- Thermogravimetric analysis (TGA) : Monitors decomposition profiles under controlled atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
